molecular formula C11H15N3O3 B7864685 (S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide

(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide

Cat. No.: B7864685
M. Wt: 237.25 g/mol
InChI Key: PSKNWBSLJFZECW-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide is a chiral compound with a specific stereochemistry at the 2-amino position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid and 3-nitrobenzyl chloride.

    Amidation Reaction: The (S)-2-amino-3-methylbutanoic acid is first converted to its corresponding amide by reacting with thionyl chloride to form the acid chloride, followed by reaction with methylamine.

    N-Alkylation: The resulting amide is then subjected to N-alkylation using 3-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Reduction: Amino derivatives

    Oxidation: Nitroso or hydroxylamine derivatives

    Substitution: Various substituted amides

Scientific Research Applications

(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-methyl-N-(3-nitrophenyl)propanamide
  • (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide
  • (S)-2-Amino-N-methyl-N-(2-nitrobenzyl)propanamide

Uniqueness

(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide is unique due to its specific stereochemistry and the position of the nitro group on the benzyl ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-8(12)11(15)13(2)7-9-4-3-5-10(6-9)14(16)17/h3-6,8H,7,12H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKNWBSLJFZECW-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=CC=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC(=CC=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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